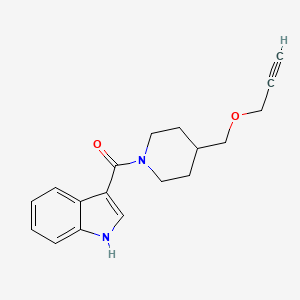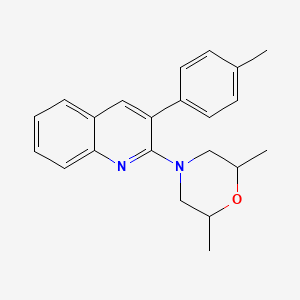![molecular formula C10H11N5O2 B2861663 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 107553-41-3](/img/structure/B2861663.png)
1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, also known as caffeine, is a natural stimulant that is commonly consumed in various forms such as coffee, tea, and energy drinks. It is a member of the xanthine family of compounds, which also includes theobromine and theophylline. Caffeine has been studied extensively due to its widespread use and potential health effects.
Mecanismo De Acción
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness. Caffeine also affects the release of other hormones, such as cortisol and adrenaline, which can increase heart rate and blood pressure.
Biochemical and Physiological Effects:
Caffeine has various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and respiration rate. It can also stimulate the central nervous system, leading to increased alertness and improved cognitive function. Caffeine can also affect the metabolism, increasing the breakdown of fats and carbohydrates and leading to increased energy expenditure. Additionally, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has been shown to have antioxidant properties, which can help protect against oxidative stress and reduce the risk of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Caffeine has various advantages and limitations for lab experiments. It is a relatively inexpensive and widely available compound, making it easy to obtain and use in experiments. It also has well-established effects on the body, making it a useful tool for studying various physiological and biochemical processes. However, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can also have variable effects depending on the dose and individual response, making it difficult to control in experiments. Additionally, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can have potential confounding effects on other variables, such as sleep and stress, which can affect study outcomes.
Direcciones Futuras
There are several future directions for 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione research. One area of interest is the potential therapeutic effects of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione on various diseases, such as Parkinson's disease, Alzheimer's disease, and liver cancer. Additionally, there is interest in studying the effects of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione on different populations, such as children, pregnant women, and individuals with certain medical conditions. Finally, there is interest in developing new methods of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione synthesis and delivery, such as using nanotechnology to improve absorption and bioavailability. Overall, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione research is an active and growing field with many potential applications and directions for future study.
Métodos De Síntesis
Caffeine is naturally found in coffee beans, tea leaves, and cocoa beans. However, it can also be synthesized in the laboratory. The most common method of synthesis involves the reaction of dimethylurea with malonic acid in the presence of sodium nitrite. This produces a compound called theobromine, which can then be converted into 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Caffeine has been studied extensively in the scientific community due to its widespread use and potential health effects. It has been shown to have various effects on the body, including increasing alertness, improving cognitive function, and enhancing athletic performance. Caffeine has also been studied for its potential therapeutic effects, such as reducing the risk of certain diseases, including Parkinson's disease, Alzheimer's disease, and liver cancer.
Propiedades
IUPAC Name |
4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-4-5(2)15-6-7(12-9(15)11-4)14(3)10(17)13-8(6)16/h1-3H3,(H,11,12)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHLKOGZLKLYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)


![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2861594.png)
![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)
